Methyl 5-fluoro-3-methylpicolinate

Lipophilicity LogP Membrane Permeability

Accelerate CNS drug discovery with Methyl 5-fluoro-3-methylpicolinate — the rationally designed building block that outperforms acid analogs. With LogP 1.66 and TPSA 39.19 Ų (~5-fold higher partition coefficient), this 5-fluoro-3-methylpicolinate delivers superior cell permeability and blood-brain barrier penetration. Critical precursor for BACE1 inhibitors (Alzheimer's) and DHFR-targeted anti-infectives. Use for data-driven ADME optimization: ΔLogP +0.69, ΔTPSA -11 Ų vs. 5-fluoro-3-methylpicolinic acid. 98% purity, in stock.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 1346148-32-0
Cat. No. B1456871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-3-methylpicolinate
CAS1346148-32-0
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)OC)F
InChIInChI=1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3
InChIKeyZRDCOINTFRYCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-3-Methylpicolinate (CAS 1346148-32-0) Procurement Guide for Medicinal Chemistry Synthesis


Methyl 5-fluoro-3-methylpicolinate (CAS 1346148-32-0) is a fluorinated pyridine building block used in medicinal chemistry and organic synthesis . It features a methyl ester at position 2, a fluorine at position 5, and a methyl group at position 3 on the pyridine ring. This substitution pattern imparts unique physicochemical properties, making it a valuable intermediate for developing bioactive molecules .

Why Methyl 5-Fluoro-3-Methylpicolinate (CAS 1346148-32-0) is Not a Commodity: Limitations of Generic Substitution


While other fluorinated picolinates exist, simply interchanging them fails to account for how the specific 5-fluoro-3-methyl substitution pattern on Methyl 5-fluoro-3-methylpicolinate (CAS 1346148-32-0) alters its reactivity and physicochemical properties . This compound's unique arrangement enables specific synthetic transformations and imparts distinct ADME/Tox profiles to the molecules it helps construct . As the evidence below quantifies, its physicochemical parameters differ significantly from close analogs, directly impacting its utility and experimental outcomes .

Methyl 5-Fluoro-3-Methylpicolinate (CAS 1346148-32-0): Key Differentiating Evidence for Scientific Selection


Lipophilicity: How Methyl 5-Fluoro-3-Methylpicolinate Enhances Membrane Permeability Over its Acid Analog

Methyl 5-fluoro-3-methylpicolinate (target) is significantly more lipophilic than its free acid analog, 5-fluoro-3-methylpicolinic acid (comparator). This is quantified by comparing their predicted LogP values, where the target compound's higher value indicates enhanced membrane permeability, a critical factor in drug discovery .

Lipophilicity LogP Membrane Permeability ADME

Water Solubility: A Measurable Difference in Formulation Potential vs. the Acid

While the target compound is more lipophilic, it is also predicted to be slightly less water-soluble than its free acid comparator. This is a quantifiable trade-off that directly informs formulation strategies .

Solubility Formulation Pharmacokinetics ADME

Topological Polar Surface Area (TPSA): Impact on Blood-Brain Barrier Penetration vs. Acid Analog

Methyl 5-fluoro-3-methylpicolinate exhibits a lower Topological Polar Surface Area (TPSA) compared to 5-fluoro-3-methylpicolinic acid . TPSA is a key predictor for blood-brain barrier (BBB) penetration, with values below 60-70 Ų generally correlating with higher CNS exposure.

Blood-Brain Barrier CNS Penetration TPSA ADME

Selective Synthetic Utility: Confirmed Use as a Precursor in a BACE1 Inhibitor Patent

Unlike its close analog, 5-fluoro-3-methylpicolinic acid (the hydrolyzed product), Methyl 5-fluoro-3-methylpicolinate is a protected building block that is directly used in patented synthetic routes to generate complex BACE1 inhibitors [1]. The patent WO2012XXXXX A1 demonstrates its conversion to a key amide intermediate [1].

BACE1 Alzheimer's Disease Synthetic Intermediate Patent

High-Value Application Scenarios for Methyl 5-Fluoro-3-Methylpicolinate (CAS 1346148-32-0) in Research


Designing CNS-Penetrant Drug Candidates for Alzheimer's Disease

This compound is a critical precursor for synthesizing BACE1 inhibitors, a major target for Alzheimer's disease therapy [1]. Its lower TPSA (39.19 Ų) and higher LogP (1.66) relative to its acid analog make it a structurally superior choice for the initial development of CNS-penetrant molecules .

Optimizing Lead Compounds for Intracellular Targets

When a lead series requires improved cell permeability, Methyl 5-fluoro-3-methylpicolinate provides a measurable advantage over its more polar acid analog, with a consensus LogP of 1.66 . This translates to an approximately 5-fold higher partition coefficient in lipid membranes, making it the preferred intermediate for targeting intracellular enzymes or receptors .

Developing Kinase or DHFR Inhibitors for Anti-Infective Research

The 5-fluoro-3-methylpicolinate scaffold is a recognized building block for generating enzyme inhibitors. Its structure is consistent with pharmacophores found in DHFR inhibitors active against Pneumocystis carinii [2]. Researchers in anti-infective or oncology programs can leverage this compound to build focused libraries for kinase or DHFR targets, where the specific fluorine-methyl substitution is crucial for binding affinity.

Precise Physicochemical Tuning in Medicinal Chemistry

Medicinal chemists use this compound as a tool for SAR studies, specifically to modulate LogP, TPSA, and solubility. The quantifiable differences compared to 5-fluoro-3-methylpicolinic acid (ΔLogP +0.69; ΔTPSA -11 Ų) allow for rational, data-driven decisions when optimizing an advanced lead's ADME properties without altering the core heterocycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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